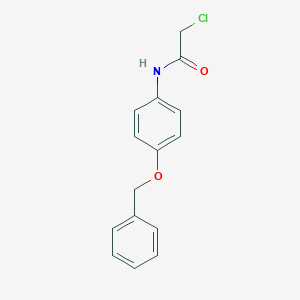

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide

Descripción general

Descripción

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyloxy-phenyl)-2-chloro-acetamide typically involves the reaction of 4-benzyloxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 4-benzyloxyaniline in an appropriate solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.

- Stir the reaction mixture for several hours to ensure complete conversion.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps, such as distillation or advanced chromatographic techniques, to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

Reduction: Formation of N-(4-benzyloxy-phenyl)-2-aminoacetamide.

Aplicaciones Científicas De Investigación

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of N-(4-Benzyloxy-phenyl)-2-chloro-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparación Con Compuestos Similares

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide can be compared with other similar compounds, such as:

N-(4-Benzyloxy-phenyl)-acetamide: Lacks the chloro group, resulting in different reactivity and biological activity.

N-(4-Methoxy-phenyl)-2-chloro-acetamide: Contains a methoxy group instead of a benzyloxy group, affecting its chemical properties and applications.

N-(4-Benzyloxy-phenyl)-2-bromo-acetamide: Contains a bromo group instead of a chloro group, leading to different reactivity in nucleophilic substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Actividad Biológica

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is classified as an amide, characterized by a benzyloxy group attached to a phenyl ring and a chloroacetamide moiety. Its chemical structure is represented as follows:

The primary target of this compound is Leukotriene A-4 hydrolase , an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. By inhibiting this enzyme, the compound may exert anti-inflammatory effects . The biochemical pathways influenced by this compound include:

- Leukotriene synthesis pathway : Modulation of leukotriene production can lead to reduced inflammation and associated symptoms.

- Potential antimicrobial activity : Studies suggest that chloroacetamides, including this compound, may possess antimicrobial properties against various pathogens.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study evaluating various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents on the phenyl ring demonstrated increased efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The following table summarizes the antimicrobial efficacy against different strains:

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA | Activity Against C. albicans |

|---|---|---|---|---|

| This compound | Moderate | Effective | Effective | Moderate |

| N-(4-Chlorophenyl)-2-chloroacetamide | Low | Highly Effective | Highly Effective | Moderate |

| N-(4-Fluorophenyl)-2-chloroacetamide | Low | Effective | Effective | Low |

This table illustrates that this compound is particularly effective against Gram-positive bacteria while showing moderate activity against yeast.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through quantitative structure-activity relationship (QSAR) analysis. The presence of specific functional groups, such as the benzyloxy and chloroacetyl moieties, plays a crucial role in determining its interaction with biological targets . The study indicated that variations in substituents on the phenyl ring significantly influence antimicrobial potency.

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive screening of twelve newly synthesized N-substituted phenyl-2-chloroacetamides revealed that those with halogenated groups exhibited enhanced lipophilicity, facilitating better penetration through bacterial membranes . This study emphasized the need for further investigation into derivatives of this compound to optimize their antimicrobial properties.

- Anti-inflammatory Potential : Given its mechanism of action targeting leukotriene A-4 hydrolase, preliminary studies suggest potential applications in treating inflammatory conditions. Further research is required to elucidate its efficacy in vivo.

- Pharmacokinetic Studies : The pharmacokinetic profile of this compound indicates favorable absorption characteristics based on Lipinski's rule of five, which predicts good oral bioavailability for drug candidates .

Propiedades

IUPAC Name |

2-chloro-N-(4-phenylmethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTQONMCEZLRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355250 | |

| Record name | N-(4-Benzyloxy-phenyl)-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19514-92-2 | |

| Record name | N-(4-Benzyloxy-phenyl)-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19514-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.